molecular formula C18H16ClNO2 B2655551 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one CAS No. 271775-61-2

2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one

Cat. No.: B2655551
CAS No.: 271775-61-2
M. Wt: 313.78
InChI Key: QOWWZYDIMLCSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a chloro substituent on the benzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-tert-butylaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired benzoxazinone compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzoxazinones .

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its benzoxazinone core structure sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-7-chloro-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-18(2,3)12-6-4-11(5-7-12)16-20-15-10-13(19)8-9-14(15)17(21)22-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWWZYDIMLCSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.